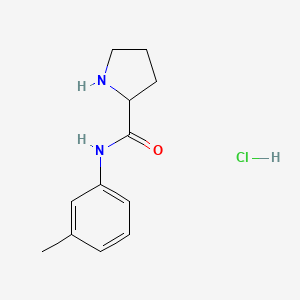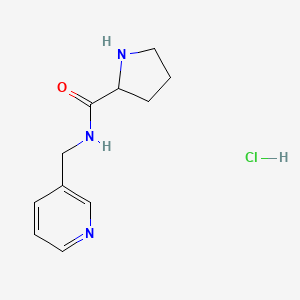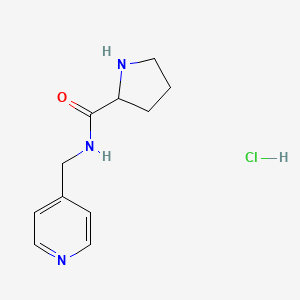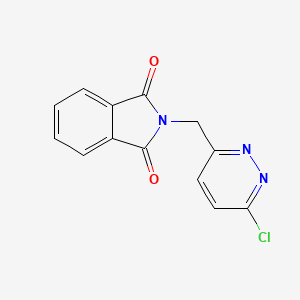
2-((6-氯吡啶-3-基)甲基)异吲哚-1,3-二酮
描述
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C13H8ClN3O2 It is a derivative of isoindoline-1,3-dione, featuring a chloropyridazinyl group attached to the methyl position
科学研究应用
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
The primary targets of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione Similar compounds, such as isoindoline-1,3-diones, have been indicated to exhibit potential as anti-alzheimer’s agents due to their strong inhibitory capacity against cholinesterase . Other derivatives of isoindoline-1,3-diones have been assessed as antipsychotic agents (dopamine D3 receptor) .
Mode of Action
The exact mode of action of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione It’s worth noting that similar compounds have been used in the development of thalidomide-based protacs . These compounds allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
The specific biochemical pathways affected by 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione Similar compounds have been used in the development of protein degrader libraries , suggesting that they may influence protein degradation pathways.
Pharmacokinetics
The ADME properties and bioavailability of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione The compound is a solid at room temperature , which could potentially influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione Similar compounds have been used in the development of protein degrader libraries , suggesting that they may have effects on protein levels within cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione The compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.
生化分析
Biochemical Properties
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity .
Cellular Effects
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular metabolism and function . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired outcome without causing harm.
Metabolic Pathways
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in a metabolic pathway, leading to changes in the concentration of specific metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its overall efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its effects on cellular processes.
准备方法
The synthesis of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione typically involves the reaction of 6-chloropyridazine with isoindoline-1,3-dione under specific conditions. One common method includes the use of a solvent such as isopropanol and water, with a catalyst like silica-supported niobium (SiO2-tpy-Nb) to facilitate the reaction. The reaction is carried out at reflux temperature, resulting in moderate to excellent yields .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloropyridazinyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridazinyl group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
相似化合物的比较
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione: This compound has a similar structure but with a pyridinyl group instead of a pyridazinyl group. The difference in the heterocyclic ring can lead to variations in chemical reactivity and biological activity.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound features an amino group and a dioxopiperidinyl group, which can result in different chemical and biological properties.
属性
IUPAC Name |
2-[(6-chloropyridazin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-6-5-8(15-16-11)7-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJYLXOIXHYZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719254 | |
| Record name | 2-[(6-Chloropyridazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948996-03-0 | |
| Record name | 2-[(6-Chloropyridazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


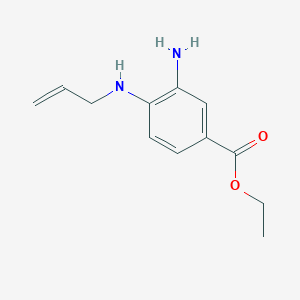
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)
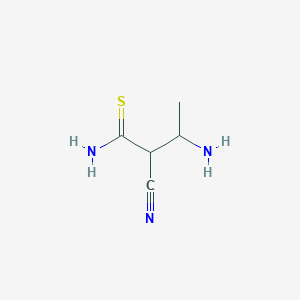
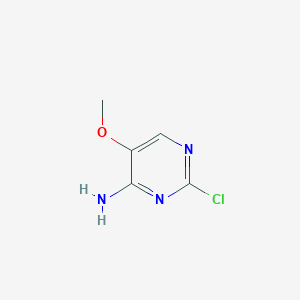
![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)

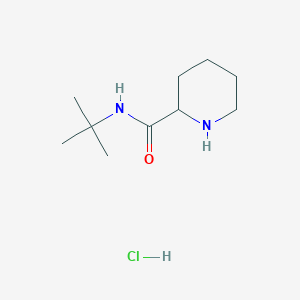
![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)
![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)

